BRD4 Inhibition: Indol-6-yl-pyrrolo[2,3-c]pyridin-7-one Derivative ZLD2218 vs. JQ-1
The indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivative ZLD2218 exhibits potent BRD4 inhibitory activity with an IC50 of 107 nM, which is directly comparable to the well-established BRD4 inhibitor JQ-1 (IC50 92 nM) [1]. In vivo, ZLD2218 at 30 mg/kg/day demonstrated anti-fibrotic efficacy competitive with JQ-1 at 100 mg/kg/day in a unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis, indicating a favorable efficacy-to-dose ratio [1].
| Evidence Dimension | BRD4 inhibitory potency (IC50) and in vivo efficacy |
|---|---|
| Target Compound Data | ZLD2218 (indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivative): IC50 = 107 nM; efficacious at 30 mg/kg/day |
| Comparator Or Baseline | JQ-1: IC50 = 92 nM; efficacious at 100 mg/kg/day |
| Quantified Difference | ΔIC50 = 15 nM (16% higher); 3.3-fold lower effective dose in vivo |
| Conditions | BRD4 enzymatic assay; unilateral ureteral obstruction (UUO) mouse model, 8-day dosing |
Why This Matters
Procurement decisions for BRD4 inhibitor discovery programs should prioritize the pyrrolo[2,3-c]pyridin-7-one scaffold due to its demonstrated in vivo efficacy advantage over the benchmark inhibitor JQ-1.
- [1] S. Tao et al., 'Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis,' Eur. J. Med. Chem., 2022, 231, 114153. DOI: 10.1016/j.ejmech.2022.114153. View Source
